N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in DMF at 50°C . This process involves several key steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation, leading to the formation of the desired thieno[2,3-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit C-terminal hydrolase L1 (UCH-L1), which is involved in the regulation of protein degradation . This inhibition can affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities, such as antimicrobial and antitumor effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other related compounds.
Properties
Molecular Formula |
C28H19Cl2N3O2S |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H19Cl2N3O2S/c1-15(34)18-3-2-4-21(13-18)32-27(35)26-25(31)24-22(16-5-9-19(29)10-6-16)14-23(33-28(24)36-26)17-7-11-20(30)12-8-17/h2-14H,31H2,1H3,(H,32,35) |
InChI Key |
CENARPUNEUROBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
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